molecular formula C16H20N2O4S3 B2656506 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide CAS No. 941894-38-8

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide

Cat. No.: B2656506
CAS No.: 941894-38-8
M. Wt: 400.53
InChI Key: XEQCQRYCRRLEIN-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a 1,1-dioxo-1λ⁶,2-thiazinan ring fused to a phenyl group and a 5-ethylthiophene-2-sulfonamide moiety. The compound’s structural uniqueness arises from the cyclic sulfonamide (thiazinan-dioxide) core, which imparts rigidity and electronic effects distinct from linear sulfonamides.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S3/c1-2-15-9-10-16(23-15)25(21,22)17-13-5-7-14(8-6-13)18-11-3-4-12-24(18,19)20/h5-10,17H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQCQRYCRRLEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 5-ethylthiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogs from recent studies:

Compound Name / ID Core Structure Key Substituents Functional Groups Synthesis Highlights
Target Compound Thiazinan-dioxide + phenyl 5-Ethylthiophene-2-sulfonamide Sulfonamide, thiazinan-dioxide Likely involves SNAr or coupling reactions (similar to )
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]...acetate derivatives Imidazolidine-triazine + phenyl Ethyl acetate, halogenated methyl groups Sulfamoyl, triazine, ester Reaction of mercapto intermediates with ethyl bromoacetate
1,2,4-Triazole-3(4H)-thiones Triazole-thione + phenylsulfonyl 2,4-Difluorophenyl, halogenated benzyl Triazole-thione, sulfonyl Cyclization of hydrazinecarbothioamides in NaOH
N-(Dihydro-pyrazol-4-yl)acetamide Dihydro-pyrazole + phenylacetamide Methylsulfanylphenyl Acetamide, pyrazole Friedel-Crafts acylation followed by condensation
2-(4-Fluorophenyl)acetamide Imidazothiazole + pyridine 4-Fluorophenyl Acetamide, fluorophenyl Multi-step coupling with α-halogenated ketones

Key Observations :

  • The target compound’s thiazinan-dioxide core distinguishes it from triazine (), triazole (), and pyrazole () analogs, offering a unique balance of rigidity and polarity.
  • Sulfonamide vs. Sulfamoyl/Sulfonyl Groups : The target’s sulfonamide group (directly linked to thiophene) is more acidic and hydrogen-bond-capable than sulfamoyl (N-linked sulfonyl) groups in or sulfonyl moieties in .

Spectroscopic and Tautomeric Behavior

  • IR Spectroscopy :

    • The target’s sulfonamide group likely shows νS=O stretches near 1150–1300 cm⁻¹, similar to sulfonyl absorptions in (1247–1255 cm⁻¹ for C=S). However, the absence of C=O (e.g., 1663–1682 cm⁻¹ in ) confirms its structural divergence from hydrazinecarbothioamide precursors .
    • Unlike triazole-thiones (), the target lacks tautomeric equilibria due to its stabilized thiazinan-dioxide ring.
  • NMR and Crystallography :

    • The dihedral angles in (16.96°–55.54°) suggest conformational flexibility, whereas the thiazinan-dioxide core in the target may enforce a more planar geometry, akin to the rigid imidazothiazole in .
    • Intramolecular hydrogen bonds (e.g., S(6) motif in ) are less likely in the target due to steric hindrance from the ethylthiophene group.

Pharmacological and Physicochemical Properties

Property Target Compound Triazine Derivatives Triazole-Thiones Acetamide Analogs
Lipophilicity (LogP) High (ethylthiophene) Moderate (ester groups) Low (polar triazole-thione) Variable (fluorophenyl increases LogP)
Metabolic Stability Moderate (sulfonamide cleavage risk) Low (ester hydrolysis) High (rigid triazole) High (fluorine reduces oxidation)
Hydrogen Bond Capacity Strong (sulfonamide NH/SO₂) Moderate (sulfamoyl NH) Weak (thione S) Moderate (acetamide NH)

Implications :

  • The target’s higher lipophilicity may improve cell penetration compared to but increase CYP-mediated metabolism risks.

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications based on available research findings.

Structural Characteristics

The compound features a thiazinan ring and a sulfonamide group , which contribute to its unique biological properties. The presence of the thiophene and phenyl moieties further enhances its chemical versatility.

Structural Feature Description
Thiazinan RingA six-membered ring containing sulfur and nitrogen, contributing to biological activity.
Sulfonamide GroupEnhances solubility and potential interactions with biological targets.
Phenyl GroupProvides hydrophobic character, aiding in binding to enzyme active sites.

While specific mechanisms for this compound are not fully elucidated, related compounds have shown various biological effects:

  • Enzyme Inhibition : Similar sulfonamide compounds have been found to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound may interact with cellular receptors, modulating their activity and influencing cellular responses.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.
  • Anticancer Potential : Investigations into similar thiazinan derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties, indicating potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on arylsulfonylbenzohydrazides indicated significant inhibition of enzyme activity linked to cancer progression.
  • Research on thiazolidin derivatives demonstrated their ability to modulate inflammatory responses in vitro.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazinan Ring : Cyclization reactions using appropriate precursors.
  • Introduction of Sulfonamide Group : Nucleophilic substitution reactions involving thiophene derivatives.
  • Final Product Isolation : Purification through recrystallization or chromatography.

Applications

Due to its unique structural features and biological activities, this compound has potential applications in:

  • Drug Development : As a candidate for new antimicrobial or anticancer agents.
  • Biological Research : To study enzyme inhibition and receptor interactions.

Q & A

Q. Chromatographic Purity Assessment :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of the thiazinan and sulfonamide moieties?

Methodological Answer:

Systematic Structural Modifications :

  • Thiazinan Ring : Introduce substituents (e.g., methyl, fluoro) at the 3-position to assess steric/electronic effects on target binding .
  • Sulfonamide Group : Replace the ethylthiophene with other aryl sulfonamides (e.g., pyridyl, benzofuran) to probe hydrogen-bonding interactions .

Bioassay Design :

  • In vitro Enzyme Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric or spectrophotometric assays .
  • Cellular Efficacy : Measure IC₅₀ values in disease-relevant cell lines (e.g., cancer or inflammatory models) .

Example SAR Table:

ModificationBiological Activity (IC₅₀)Key Insight
3-Methyl-thiazinan12 nM (↑ 3x potency)Steric bulk enhances target affinity
Pyridyl-sulfonamide85 nM (↓ activity)Hydrogen-bonding geometry critical

Advanced: What computational modeling approaches predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., sulfonamide binding to zinc in carbonic anhydrase) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .
  • Quantum Mechanical (QM) Calculations : Evaluate electron density maps (Gaussian 16) to identify reactive sites for electrophilic substitution .

Validation : Cross-correlate computational predictions with experimental IC₅₀ data to refine models .

Advanced: How should conflicting solubility data from different solvent systems be reconciled?

Methodological Answer:

  • Hansen Solubility Parameters (HSP) : Calculate HSP values to identify optimal solvents (e.g., DMSO for polar aprotic conditions vs. ethanol for hydrogen-bonding systems) .
  • pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) to identify ionizable groups influencing dissolution .

Q. Case Study :

SolventSolubility (mg/mL)Observation
DMSO45.2High due to sulfonamide polarity
Ethanol8.7Limited by ethylthiophene hydrophobicity

Advanced: What strategies address discrepancies between in vitro enzyme inhibition and in vivo efficacy?

Methodological Answer:

Pharmacokinetic Profiling :

  • Plasma Stability : Incubate compound with plasma (37°C, 24 hr) and quantify degradation via LC-MS .
  • Microsomal Assays : Use liver microsomes to predict metabolic clearance (e.g., CYP450-mediated oxidation) .

Formulation Adjustments :

  • Nanoparticle Encapsulation : Improve bioavailability by encapsulating in PLGA nanoparticles (e.g., 150 nm size, >80% encapsulation efficiency) .

Advanced: What catalytic systems optimize the 1λ⁶,2-thiazinan ring formation?

Methodological Answer:

  • Acid Catalysis : Use p-toluenesulfonic acid (PTSA) in toluene to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hr to 2 hr (120°C, 300 W) with comparable yields (75–80%) .

Comparison Table:

CatalystTime (hr)Yield (%)
PTSA2472
Microwave (no catalyst)278

Advanced: How do structural modifications at the 5-ethylthiophene position affect metabolic stability?

Methodological Answer:

  • Deuterium Incorporation : Replace ethyl hydrogens with deuterium to reduce CYP450-mediated oxidation (e.g., 5-ethyl-d₅-thiophene shows 2x longer half-life) .
  • In vitro Microsomal Assays : Quantify metabolite formation (LC-MS) for analogs with bulkier substituents (e.g., isopropyl vs. ethyl) .

Data Example:

Substituentt₁/₂ (hr)Major Metabolite
Ethyl1.2Hydroxyethyl
Isopropyl3.8No oxidation detected

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